N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-METHYL-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-METHYL-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyraz
Scientific Research Applications
Molecular Interactions and Pharmacological Applications
- Cannabinoid Receptor Antagonism : One study explores the molecular interactions of a biarylpyrazole compound (a class to which the queried compound belongs) with the CB1 cannabinoid receptor, providing insights into the conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. This research sheds light on the antagonist activity of such compounds against the CB1 receptor, suggesting potential applications in treating conditions modulated by this receptor (Shim et al., 2002).
Synthesis and Chemical Analysis
- Synthesis Strategies : Another study details the synthesis and antimicrobial activity of heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the methods and chemical reactions utilized to create compounds with potential antimicrobial properties. This demonstrates the synthetic versatility and potential of compounds within this class for developing new antimicrobial agents (El‐Emary et al., 2002).
Potential Therapeutic Applications
- Neuroprotection and CNS Disorders : Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has shown that modifications to the sulfonamide moiety can lead to the development of selective 5-HT7 receptor ligands or multifunctional agents. These compounds have demonstrated antidepressant-like and pro-cognitive properties in vivo, suggesting their potential for treating central nervous system (CNS) disorders (Canale et al., 2016).
Properties
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O3S/c1-4-18-9-12(15)13(16-18)10-17(2)14(20)11-5-7-19(8-6-11)23(3,21)22/h9,11H,4-8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXRJUIFMGVKIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)C(=O)C2CCN(CC2)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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